Cas no 949096-29-1 ((1S)-1-(3-FLUOROPHENYL)BUT-3-EN-1-AMINE)
949096-29-1 structure
Product Name:(1S)-1-(3-FLUOROPHENYL)BUT-3-EN-1-AMINE
CAS-nummer:949096-29-1
MF:C10H12FN
MW:165.207386016846
CID:5580558
PubChem ID:93850620
Update Time:2023-10-31
(1S)-1-(3-FLUOROPHENYL)BUT-3-EN-1-AMINE Chemische en fysische eigenschappen
Naam en identificatie
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- (1S)-1-(3-FLUOROPHENYL)BUT-3-EN-1-AMINE
- (S)-1-(3-fluorophenyl)-but-3-en-1-amine
- Benzenemethanamine, 3-fluoro-α-2-propen-1-yl-, (αS)-
- AKOS040804106
- (S)-1-(3-Fluorophenyl)-3-butene-1-amine
- 949096-29-1
- (S)-1-(3-Fluorophenyl)but-3-en-1-amine
-
- Inchi: 1S/C10H12FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,12H2/t10-/m0/s1
- InChI-sleutel: GMYCLBKSZZXWEE-JTQLQIEISA-N
- LACHT: FC1=CC=CC(=C1)[C@H](CC=C)N
Berekende eigenschappen
- Exacte massa: 165.095377549g/mol
- Monoisotopische massa: 165.095377549g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 147
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- Dichtheid: 1.039±0.06 g/cm3(Predicted)
- Kookpunt: 219.4±28.0 °C(Predicted)
- pka: 8.56±0.10(Predicted)
(1S)-1-(3-FLUOROPHENYL)BUT-3-EN-1-AMINE Gerelateerde literatuur
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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